Lower Boiling Point and Higher Volatility Relative to Unsubstituted 3-Cyclohexene-1,1-dimethanol
The 4‑methyl substituent reduces the boiling point of 4‑methyl‑3‑cyclohexene‑1,1‑dimethanol by approximately 20 °C compared to the parent 3‑cyclohexene‑1,1‑dimethanol . This lower boiling point can simplify purification by vacuum distillation and reduce energy consumption during monomer recovery in industrial polycondensation processes. The difference is attributed to reduced intermolecular hydrogen‑bonding network strength caused by steric hindrance from the methyl group .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 245.0 ± 15.0 °C |
| Comparator Or Baseline | 3-Cyclohexene-1,1-dimethanol (unsubstituted): 265.7 ± 40.0 °C (ChemSpider CSID:2937258) |
| Quantified Difference | ~20.7 °C lower for the target compound |
| Conditions | Standard atmospheric pressure; predicted data from ACD/Labs Percepta Platform (PhysChem module) |
Why This Matters
A lower boiling point facilitates more economical high‑purity monomer isolation by distillation, a critical factor for procurement in polymerization‑grade monomer supply chains.
